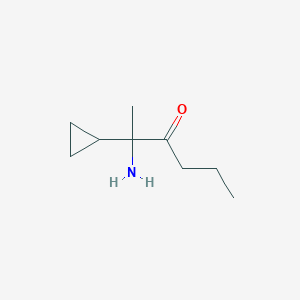
2-Amino-2-cyclopropylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-cyclopropylhexan-3-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclopropyl derivative of hexanone, featuring an amino group at the second position and a ketone group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropylhexan-3-one can be achieved through several methods:
Reductive Amination: This involves the reaction of cyclopropyl ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclopropanation: Starting from a suitable hexanone derivative, cyclopropanation can be performed using reagents like diazomethane or Simmons-Smith reagent to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the cyclopropyl group and prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-cyclopropylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Amino-2-cyclopropylhexanoic acid.
Reduction: 2-Amino-2-cyclopropylhexanol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-Amino-2-cyclopropylhexan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-cyclopropylhexan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The ketone group can participate in nucleophilic addition reactions, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-cyclopropylpentan-3-one
- 2-Amino-2-cyclopropylbutan-3-one
- 2-Amino-2-cyclopropylheptan-3-one
Uniqueness
2-Amino-2-cyclopropylhexan-3-one is unique due to its specific chain length and the position of the functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-amino-2-cyclopropylhexan-3-one |
InChI |
InChI=1S/C9H17NO/c1-3-4-8(11)9(2,10)7-5-6-7/h7H,3-6,10H2,1-2H3 |
Clé InChI |
OQUANTMTXIECIY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(C)(C1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


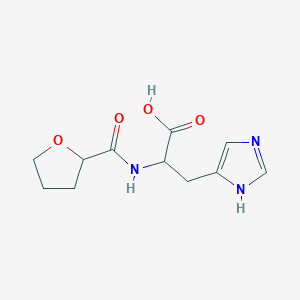

![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)
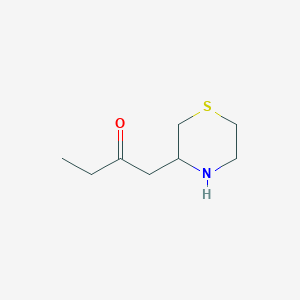
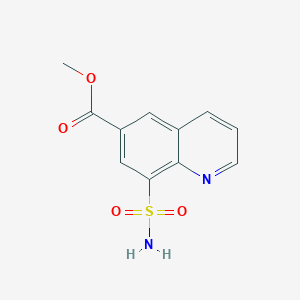
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
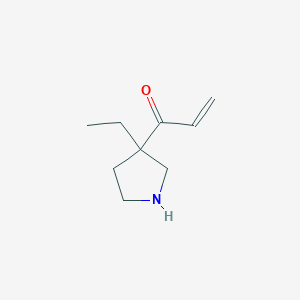
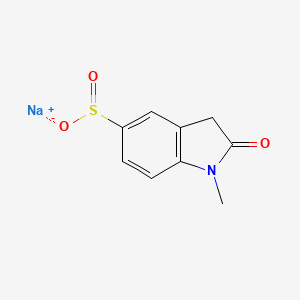

![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)
![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)
